Uridine, 4'-C-azido-
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Overview
Description
Uridine, 4’-C-azido- is a modified nucleoside where an azido group is attached to the 4’ carbon of the ribose sugar. This modification is significant in the field of nucleic acid chemistry, particularly for its applications in bioorthogonal labeling and functionalization through click chemistry .
Preparation Methods
The synthesis of Uridine, 4’-C-azido- typically involves the introduction of the azido group to the ribose sugar. One common method is the one-pot synthesis, which is efficient and yields high amounts of the desired product. This method involves the conversion of alcohols to azides, offering an alternative to more complex reactions like the Mitsunobu reaction . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring the purity and consistency required for commercial applications .
Chemical Reactions Analysis
Uridine, 4’-C-azido- undergoes various chemical reactions, primarily driven by the azido group. These include:
Substitution Reactions: The azido group can be substituted with other functional groups under specific conditions.
Reduction Reactions: The azido group can be reduced to an amine, which can then participate in further chemical modifications.
Common reagents used in these reactions include copper sulfate, sodium ascorbate, and various alkyne derivatives. The major products formed from these reactions are typically bioconjugates, where the nucleoside is linked to another molecule through the azido group .
Scientific Research Applications
Uridine, 4’-C-azido- has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism by which Uridine, 4’-C-azido- exerts its effects is through its participation in click chemistry reactions. The azido group acts as a reactive handle, allowing the nucleoside to be covalently linked to other molecules. This enables the site-specific labeling and modification of nucleic acids, facilitating various biochemical and biotechnological applications .
Comparison with Similar Compounds
Uridine, 4’-C-azido- can be compared with other azido-modified nucleosides such as 5’-azido-5’-deoxyribonucleosides. While both types of compounds are used in click chemistry, Uridine, 4’-C-azido- is unique due to the specific positioning of the azido group on the 4’ carbon of the ribose sugar . This unique positioning can influence the reactivity and stability of the compound, making it suitable for specific applications .
Similar compounds include:
5’-Azido-5’-deoxyribonucleosides: Used in similar click chemistry applications but with the azido group on the 5’ carbon.
2’-Azido modified nucleosides: Another variant where the azido group is attached to the 2’ carbon, used for different biochemical applications.
By understanding the unique properties and applications of Uridine, 4’-C-azido-, researchers can better utilize this compound in various scientific and industrial fields.
Properties
Molecular Formula |
C9H13N5O6 |
---|---|
Molecular Weight |
287.23 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C9H13N5O6/c10-13-12-9(3-15)6(18)5(17)7(20-9)14-2-1-4(16)11-8(14)19/h5-7,15,17-18H,1-3H2,(H,11,16,19)/t5-,6+,7-,9-/m1/s1 |
InChI Key |
VJWAPEMWZJWYOA-JVZYCSMKSA-N |
Isomeric SMILES |
C1CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@](O2)(CO)N=[N+]=[N-])O)O |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2C(C(C(O2)(CO)N=[N+]=[N-])O)O |
Origin of Product |
United States |
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